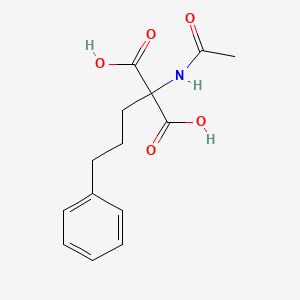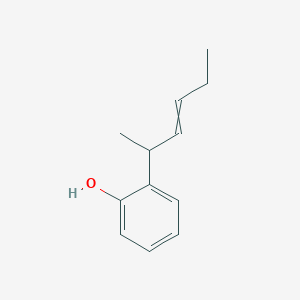
2-(Hex-3-en-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-3-en-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-3-en-2-yl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with hex-3-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by a series of purification steps. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hex-3-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group directs substituents to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols, nitrophenols
Scientific Research Applications
2-(Hex-3-en-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hex-3-en-2-yl)phenol involves its interaction with cellular components. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol, used as a disinfectant and precursor in chemical synthesis.
4-Hexylresorcinol: A phenol derivative with antiseptic properties, used in mouthwashes and throat lozenges.
2-Hexanol: An alcohol with a similar hexyl chain but lacking the aromatic phenol group.
Uniqueness
2-(Hex-3-en-2-yl)phenol is unique due to its specific structure, combining the properties of both phenols and alkenes. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler phenols or alkenes.
Properties
CAS No. |
62536-89-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-hex-3-en-2-ylphenol |
InChI |
InChI=1S/C12H16O/c1-3-4-7-10(2)11-8-5-6-9-12(11)13/h4-10,13H,3H2,1-2H3 |
InChI Key |
XUVYGVRRBLASHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


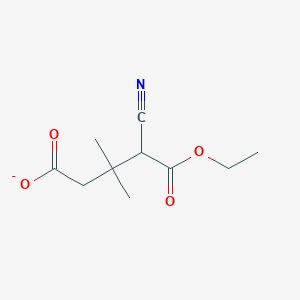
![1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14523882.png)

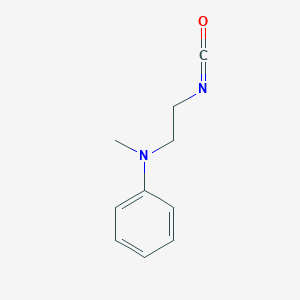
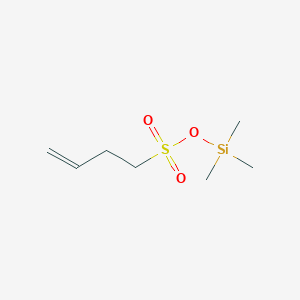
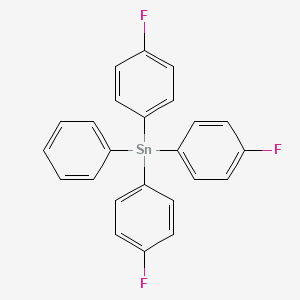
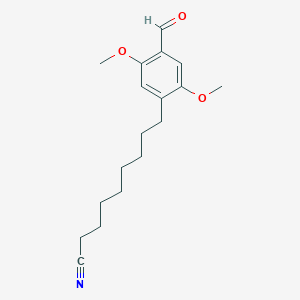
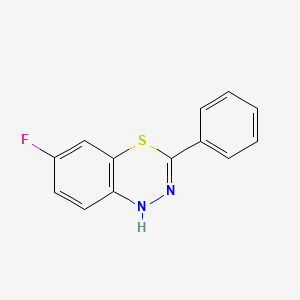
![Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14523918.png)
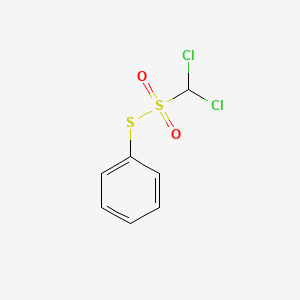
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
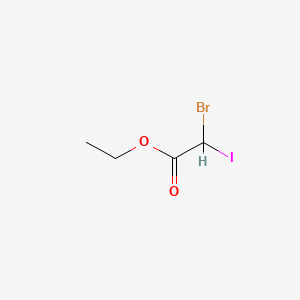
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]](/img/structure/B14523945.png)
